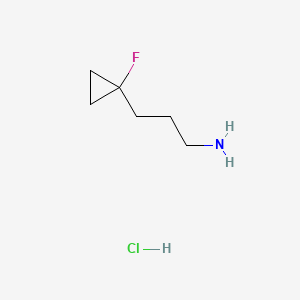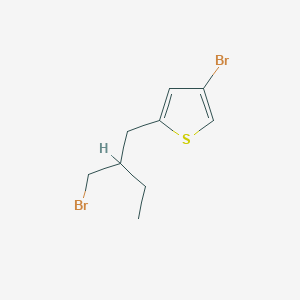
4-Bromo-2-(2-(bromomethyl)butyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(bromomethyl)butyl)thiophene is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a butyl side chain, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(bromomethyl)butyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-butylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(bromomethyl)butyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the butyl side chain using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives and modified butyl side chains.
Scientific Research Applications
4-Bromo-2-(2-(bromomethyl)butyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(bromomethyl)butyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a single bromine atom.
4-Bromo-2-thiophenecarboxylic acid: Contains a carboxylic acid group in addition to the bromine atom.
2-(4-Bromophenyl)thiophene: Features a bromophenyl group attached to the thiophene ring.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and the exploration of various scientific and industrial uses .
Properties
Molecular Formula |
C9H12Br2S |
|---|---|
Molecular Weight |
312.07 g/mol |
IUPAC Name |
4-bromo-2-[2-(bromomethyl)butyl]thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-2-7(5-10)3-9-4-8(11)6-12-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
PJPVNOLHZPWGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=CS1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)

![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
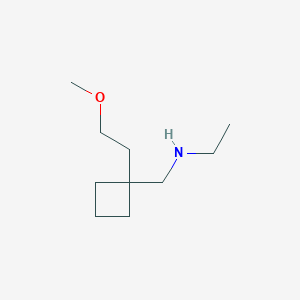
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
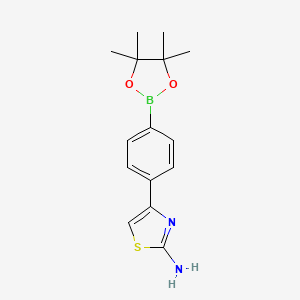
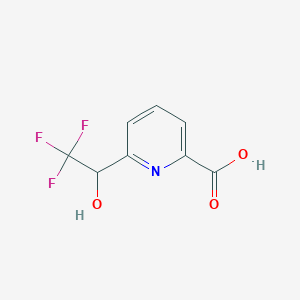
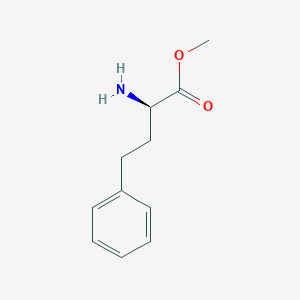
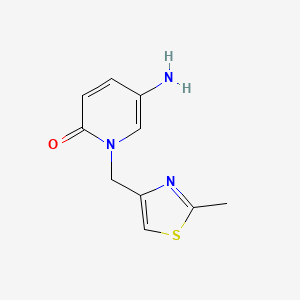

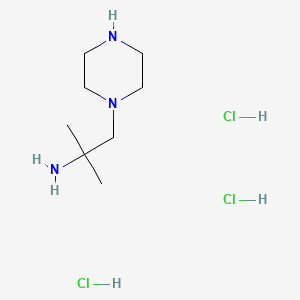
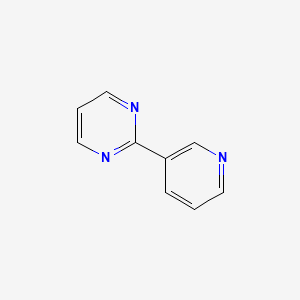
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
